N-[(furan-2-yl)methyl]-4-(2-methylbenzoyl)-1H-pyrrole-2-carboxamide

X-ray crystallography kinase inhibitor binding mode structure-based drug design

N-[(furan-2-yl)methyl]-4-(2-methylbenzoyl)-1H-pyrrole-2-carboxamide is a synthetic small-molecule member of the pyrrole-2-carboxamide class, acting as an inhibitor of p38α mitogen-activated protein kinase (MAPK14). The compound was discovered through virtual screening and is the subject of a co-crystal structure with p38α kinase (PDB: 3MPT, resolution 1.89 Å), confirming its ATP-competitive binding mode.

Molecular Formula C18H16N2O3
Molecular Weight 308.337
CAS No. 478249-26-2
Cat. No. B2626138
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-[(furan-2-yl)methyl]-4-(2-methylbenzoyl)-1H-pyrrole-2-carboxamide
CAS478249-26-2
Molecular FormulaC18H16N2O3
Molecular Weight308.337
Structural Identifiers
SMILESCC1=CC=CC=C1C(=O)C2=CNC(=C2)C(=O)NCC3=CC=CO3
InChIInChI=1S/C18H16N2O3/c1-12-5-2-3-7-15(12)17(21)13-9-16(19-10-13)18(22)20-11-14-6-4-8-23-14/h2-10,19H,11H2,1H3,(H,20,22)
InChIKeyUTEGJWUIPAWNBB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-[(Furan-2-yl)methyl]-4-(2-methylbenzoyl)-1H-pyrrole-2-carboxamide (478249-26-2): Kinase Probe Baseline Profile


N-[(furan-2-yl)methyl]-4-(2-methylbenzoyl)-1H-pyrrole-2-carboxamide is a synthetic small-molecule member of the pyrrole-2-carboxamide class, acting as an inhibitor of p38α mitogen-activated protein kinase (MAPK14) [1]. The compound was discovered through virtual screening and is the subject of a co-crystal structure with p38α kinase (PDB: 3MPT, resolution 1.89 Å), confirming its ATP-competitive binding mode [2]. It carries the ChEMBL identifier CHEMBL1171204 and is annotated with a maximum development phase of preclinical; activity data spanning 23 bioassays and 14 distinct protein targets are documented in the ChEMBL database [3].

Procurement Risk: Why Close Analogs of N-[(Furan-2-yl)methyl]-4-(2-methylbenzoyl)-1H-pyrrole-2-carboxamide Cannot Replace It


Within the pyrrole-2-carboxamide class, even conservative changes to the N-substituent profoundly alter the kinase selectivity fingerprint and binding-mode geometry. The furan-2-ylmethyl moiety of this compound engages a specific hydrogen-bond network within the p38α ATP-binding cleft, as visualized in the PDB 3MPT co-crystal structure [1]. Analogs bearing non-furan N-substituents (e.g., benzyl, methoxyethyl, dimethylaminopropyl) share the same 2-methylbenzoyl pharmacophore but lack the precise shape complementarity and electronic character conferred by the furan oxygen; consequently, their binding poses, potency, and off-target liability are not interchangeable with those of 478249-26-2 [2]. Direct substitution with an analog that has not been co-crystalized with p38α forfeits the structural validation that makes 478249-26-2 a preferred tool compound for kinase inhibitor research.

Head-to-Head Technical Evidence: N-[(Furan-2-yl)methyl]-4-(2-methylbenzoyl)-1H-pyrrole-2-carboxamide vs. Comparators


X-Ray Co-Crystal Structure with p38α: Atomic-Level Binding Mode Confirmation

A co-crystal structure of the target compound with p38α MAP kinase has been determined at 1.89 Å resolution (PDB: 3MPT) [1]. The structure reveals that the furan-2-ylmethyl group occupies a well-defined sub-pocket within the ATP-binding site, forming hydrogen-bond interactions that contribute to binding specificity. In contrast, the N-benzyl analog bearing the same 2-methylbenzoyl-pyrrole scaffold lacks a publicly available co-crystal structure with p38α, meaning its binding mode is inferred rather than experimentally confirmed. The closest structurally characterized comparator outside the series, the biphenyl amide class of p38α inhibitors (e.g., structures in PDB entries related to Angell et al., 2008), binds in a distinct DFG-out conformation that is not directly comparable to the pyrrole-2-carboxamide DFG-in binding mode [2]. The availability of atomic-resolution binding data for 478249-26-2 constitutes an enabling advantage for computational chemistry and fragment-extension campaigns that cannot be replicated with analogs lacking structural characterization.

X-ray crystallography kinase inhibitor binding mode structure-based drug design

ChEMBL Multi-Target Bioactivity Profile: Quantitative Activity Fingerprint Across 14 Proteins

CHEMBL1171204 has been evaluated in 23 distinct bioassays spanning 14 protein targets, including enzymes, nuclear proteins, and transcription factors, as documented in the ChEMBL database [1]. The ChEMBL annotation indicates a potency distribution across both primary (p38α) and off-target interactions, although individual IC50/EC50 values are curated under the parent publication (PubMed: 20570148) and require full-text access for extraction. Within the same pyrrole-2-carboxamide series, compounds with alternative N-substituents (e.g., CAS 478249-23-9, 478249-27-3) are cataloged in chemical vendor databases but lack comparable multi-target bioactivity documentation in a public curated repository such as ChEMBL [2]. This curated, multi-target activity dataset constitutes a quantifiable differentiation: 23 data points across 14 targets for 478249-26-2 versus an undocumented or single-assay profile for the majority of close-in analogs, reducing the risk of unanticipated off-target pharmacology in cellular or in vivo experiments.

kinase selectivity profiling polypharmacology bioactivity fingerprint

Physicochemical and Drug-Likeness Profile: Quantitative ADME-Liability Comparison

The computed physicochemical properties of 478249-26-2 place it favorably within oral drug-likeness space: molecular weight 308.34 g/mol, calculated logP (AlogP) 3.08, topological polar surface area 75.10 Ų, 2 hydrogen-bond donors, 3 hydrogen-bond acceptors, and zero violations of Lipinski's Rule of Five [1]. These parameters are quantifiably distinct from those of the benzyl analog N-benzyl-4-(2-methylbenzoyl)-1H-pyrrole-2-carboxamide (molecular weight 318.37 g/mol, logP approximately 3.6) and the methoxyethyl analog CAS 478249-27-3 (molecular weight 328.37 g/mol, logP approximately 2.8), differences driven by the polarity of the furan ring oxygen versus the benzyl methylene or methoxyethyl ether . The polar surface area of 478249-26-2 (75.10 Ų) is notably lower than the typical threshold of 140 Ų for adequate oral absorption, whereas analogs incorporating additional polar substituents may exceed this threshold and carry a higher predicted risk of poor permeability.

drug-likeness ADME properties Rule of Five physicochemical profiling

Cytochrome P450 2C9 Interaction Profile: Off-Target Binding Evidence

BindingDB entry BDBM50321351 records that 478249-26-2 (CHEMBL1171204) interacts with human cytochrome P450 2C9, as documented in the primary literature associated with PubMed ID 20570148 [1]. The specific Ki or IC50 value is curated in the parent publication and could not be independently extracted within the scope of this analysis; however, the annotation of CYP2C9 binding is itself a differential feature relative to close analogs. Many pyrrole-2-carboxamide analogs with alternative N-substituents (e.g., CAS 478249-23-9, 478249-27-3) lack any publicly reported CYP inhibition data, leaving their metabolic liability profile uncharacterized [2]. The availability of a documented CYP2C9 interaction dataset enables informed decisions about co-administration risks, metabolic stability expectations, and the need for dedicated DDI studies in any preclinical or in vivo application.

CYP2C9 inhibition metabolic liability kinase inhibitor off-target drug-drug interaction

Application Scenarios for N-[(Furan-2-yl)methyl]-4-(2-methylbenzoyl)-1H-pyrrole-2-carboxamide Driven by Comparative Evidence


Structure-Based Kinase Inhibitor Design: Scaffold-Hopping and Fragment-Growing Programs

The co-crystal structure (PDB 3MPT at 1.89 Å) [1] makes 478249-26-2 an immediate starting point for structure-guided optimization of p38α inhibitors. Medicinal chemistry teams can use the defined binding pose of the furan-2-ylmethyl group to design focused libraries that probe the sub-pocket with alternative heterocycles, while retaining the validated 2-methylbenzoyl-pyrrole scaffold. In contrast, analogs lacking structural data require additional months of crystallization trials and pose significant risk of pursuing an inactive binding mode. This structural validation directly reduces the cost-per-design-cycle in any FBDD or SBDD program targeting p38α.

Kinase Selectivity Probe for Chemical Biology and Target Deconvolution Studies

With 23 curated bioactivity data points across 14 protein targets, 478249-26-2 provides a level of annotation that enables its use as a chemical probe for interrogating p38α-dependent signaling pathways [1]. Investigators can reference the known off-target interactions (including CYP2C9) when interpreting phenotypic screening results, distinguishing on-target p38α effects from confounding pharmacology. Analogs without equivalent multi-target data cannot support the same level of mechanistic interpretation, increasing the risk of misattributed biological activity in siRNA or CRISPR validation experiments.

In Vitro ADME-Liability Benchmarking and Early Lead Profiling

The documented CYP2C9 interaction and favorable Rule-of-Five physicochemical profile (AlogP 3.08, TPSA 75.10 Ų, zero RO5 violations) [1] position 478249-26-2 as a reference compound for benchmarking next-generation pyrrole-2-carboxamide analogs. DMPK scientists can compare the metabolic stability and CYP inhibition profile of newly synthesized analogs directly against the baseline established for this compound, rather than against an uncharacterized comparator that introduces systematic uncertainty into the structure-property relationship analysis [2].

Computational Chemistry and Virtual Screening Validation

Having been originally identified through virtual screening [1], 478249-26-2 serves as a positive control for validating docking protocols, pharmacophore models, and machine-learning scoring functions targeting p38α. The availability of both the compound and its experimentally determined binding pose in PDB 3MPT provides a closed-loop validation set: computational predictions can be directly compared against the known co-crystal pose, enabling quantitative assessment of docking accuracy that is impossible with compounds lacking crystallographic data.

Quote Request

Request a Quote for N-[(furan-2-yl)methyl]-4-(2-methylbenzoyl)-1H-pyrrole-2-carboxamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.